Z-beta-Ala-osu

Description

Contextualization within Organic Synthesis and Bioconjugation Research

In the broad field of organic synthesis, Z-beta-Ala-Osu serves as a building block, specifically a protected amino acid derivative. The benzyloxycarbonyl group provides temporary protection to the amine functionality of beta-alanine, preventing unwanted side reactions during chemical transformations. The N-hydroxysuccinimide ester, on the other hand, is a highly reactive group that readily participates in nucleophilic substitution reactions, particularly with primary and secondary amines.

This dual functionality makes this compound a valuable asset in bioconjugation, the process of chemically linking two molecules, at least one of which is a biomolecule. Researchers utilize this compound to attach the beta-alanine moiety to proteins, antibodies, or other biologically relevant molecules. This can be instrumental in developing targeted drug delivery systems, creating diagnostic tools, and in proteomics studies for labeling and identifying proteins. nih.gov The beta-alanine unit can act as a stable linker, spacing a payload from its carrier molecule to potentially improve its efficacy.

Fundamental Role as an Activated Ester in Chemical Peptide Synthesis

The synthesis of peptides, chains of amino acids linked by peptide bonds, is a cornerstone of biochemical and pharmaceutical research. The formation of these amide linkages requires the activation of the carboxylic acid group of one amino acid to facilitate its reaction with the amino group of another. This compound exemplifies this principle, with the N-hydroxysuccinimide ester acting as the "activated" form of the carboxylic acid.

This activation is crucial for efficient peptide bond formation under mild conditions, which is essential to avoid the degradation of sensitive peptide structures. The NHS ester is a good leaving group, making the carbonyl carbon highly susceptible to nucleophilic attack by the amino group of a growing peptide chain. This controlled reactivity is fundamental to both solution-phase and solid-phase peptide synthesis, allowing for the stepwise and precise assembly of complex peptide sequences. bachem.com

Evolution of N-Hydroxysuccinimide Esters in Biomacromolecular Modification

The development of N-hydroxysuccinimide esters marked a significant advancement in the field of bioconjugation. Before their widespread adoption, methods for modifying proteins and other biomacromolecules were often harsh and lacked specificity, leading to heterogeneous products with compromised biological activity.

The introduction of NHS esters provided a milder and more selective alternative for targeting amine groups, such as the N-terminus of proteins and the side chain of lysine (B10760008) residues. The reaction of NHS esters with amines proceeds efficiently at or near physiological pH, a critical factor for maintaining the native structure and function of most proteins. Over the years, a diverse array of NHS esters with different linker arms and functionalities have been developed, allowing for a wide range of applications, from attaching fluorescent dyes for imaging to immobilizing enzymes on solid supports. The study of the hydrolysis rates of N-hydroxysulfosuccinimide esters, a water-soluble analog, has shown them to be relatively low compared to their reaction rates with nitrogen nucleophiles found in proteins, further highlighting their utility in aqueous environments. nih.gov However, it is important to note that side reactions can occur, such as the formation of beta-alanine derivatives through a Lossen rearrangement, which can interfere with some applications like affinity chromatography. nih.gov

Chemical Properties of this compound

| Property | Value |

| IUPAC Name | (2,5-dioxopyrrolidin-1-yl) 3-[(phenylmethoxy)carbonylamino]propanoate |

| Molecular Formula | C15H16N2O6 |

| Molecular Weight | 320.3 g/mol |

| CAS Number | 53733-97-4 |

Research Findings on Amine Reactivity with NHS Esters

| Amino Acid Derivative | Relative Reactivity (at pH 7.4) |

| Nα-Cbz-histidine | > |

| Nα-Cbz-lysine | ≈ |

| Phenylalanine (α-amino group) | ≈ |

| N-acetylcysteine | << |

| N-acetyltyrosine | << |

This table illustrates the general reactivity trend of N-hydroxysuccinimide esters with different amino acid side chains and functional groups under physiological-like conditions. The acylimidazole adduct formed with histidine is a transient product. nih.gov

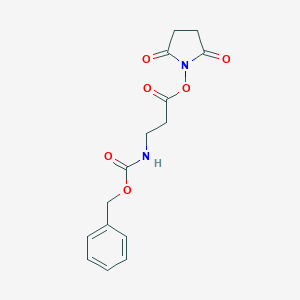

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 3-(phenylmethoxycarbonylamino)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O6/c18-12-6-7-13(19)17(12)23-14(20)8-9-16-15(21)22-10-11-4-2-1-3-5-11/h1-5H,6-10H2,(H,16,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBQSLJICWKEVSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)CCNC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic and Kinetic Analysis of Z Beta Ala Osu Reactivity

Nucleophilic Acyl Substitution Reactions Mediated by Z-beta-Ala-Osu

The primary mode of reaction for this compound involves nucleophilic acyl substitution, a fundamental process in organic chemistry where a nucleophile displaces a leaving group on an acyl compound. byjus.com In the context of this compound, the carbonyl group of the ester is the electrophilic center that is attacked by a nucleophile.

Reaction with Primary Amine Nucleophiles: Amide Bond Formation

This compound readily reacts with primary amines to form stable amide bonds. thermofisher.com This reaction is central to its use in labeling proteins and synthesizing peptides. The process begins with the nucleophilic attack of the primary amine on the carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate. Subsequently, the N-hydroxysuccinimide (NHS) group is eliminated as a leaving group, and a proton transfer results in the formation of the final amide product. byjus.com

The general mechanism for this acid-catalyzed nucleophilic acyl substitution can be outlined as follows:

Protonation of the carbonyl group of the acyl compound, which activates it for nucleophilic attack.

The activated carbonyl is then attacked by the primary amine, forming a tetrahedral intermediate.

A proton is transferred from the nucleophile to the leaving group.

This intermediate then ejects the protonated leaving group, forming a protonated carbonyl compound.

Finally, the protonated carbonyl compound loses a proton to yield the substitution product. byjus.com

Role of the N-Hydroxysuccinimide Leaving Group in Reaction Efficiency

The efficiency of the amide bond formation is significantly influenced by the N-hydroxysuccinimide (NHS) leaving group. NHS is considered a good leaving group because its departure is facilitated by its stability as an anion. The rate of hydrolysis of NHS esters, which competes with the primary amine reaction, increases with pH. For instance, the half-life of hydrolysis for NHS-ester compounds is approximately 4 to 5 hours at a pH of 7.0 and 0°C, but this decreases to just 10 minutes at a pH of 8.6 and 4°C. thermofisher.com

The reactivity of NHS esters like this compound is such that they readily react with primary amines under physiological to slightly alkaline conditions (pH 7.2 to 9) to form stable amide bonds. thermofisher.com However, NHS esters are susceptible to side reactions such as alkaline hydrolysis, alcoholysis, and transesterification, which can impact their derivatization performance. researchgate.netresearchgate.net

Comparative Reactivity Studies of Activated Esters

To better understand the utility of this compound, it is helpful to compare its reactivity with other activated esters used in similar applications.

Kinetic Profiles of this compound versus Other Active Esters

Kinetic studies reveal differences in reactivity among various active esters. For example, pentafluorophenyl (PFP) esters are generally more reactive towards carbonyl substitution than N-hydroxysuccinimide esters. acs.org In one study comparing polymer brush platforms, the pseudo-first-order rate constant (k′) for the modification of poly(pentafluorophenyl acrylate) with an alkyl amine was significantly higher than that for poly(N-hydroxysuccinimide-4-vinyl benzoate). researchgate.net

Another study found that a PEGylating agent with a β-alanine linker, PEG-βAla-NHCO-OSu, exhibited lower reactivity compared to other activated carboxylate PEGs. This lower reactivity led to the preferential binding of the most nucleophilic and exposed amines on proteins. acs.org Additives like 1-Hydroxybenzotriazole (B26582) (HOBt) and 1-Hydroxy-7-aza-1H-benzotriazole (HOAt) can accelerate coupling reactions and are often used with carbodiimides to enhance reactivity and reduce side reactions. bachem.com In the gas phase, HOAt/HOBt ester reagents have demonstrated higher covalent reaction yields than NHS ester reagents under a range of equivalent conditions. researchgate.net

Factors Influencing Reaction Rates and Selectivity in Chemical Environments

Several factors influence the rate and selectivity of reactions involving this compound and other activated esters. These include:

Concentration: Increasing the concentration of reactants generally leads to a higher reaction rate due to more frequent collisions between molecules. studypug.comkhanacademy.orgyoutube.com

Temperature: Higher temperatures increase the kinetic energy of molecules, resulting in more frequent and energetic collisions, thus accelerating the reaction rate. studypug.comyoutube.com

pH: The pH of the reaction medium is critical, especially for reactions involving amines. As mentioned, the rate of hydrolysis of NHS esters is highly pH-dependent. thermofisher.com

Solvent: The choice of solvent can influence reaction rates by affecting the solubility of reactants and stabilizing transition states. libretexts.org

Catalysts: Catalysts can increase the reaction rate by providing an alternative reaction pathway with a lower activation energy. khanacademy.orgyoutube.com

Steric Hindrance: The size and shape of the nucleophile and the electrophile can affect the accessibility of the reaction center, thereby influencing the reaction rate. Less bulky amines tend to react more readily. rsc.org

Electronic Effects: The electronic properties of substituents on both the nucleophile and the acyl compound can impact reactivity. Electron-withdrawing groups on the leaving group can enhance its ability to depart, while electron-donating groups on the nucleophile can increase its reactivity. rsc.org

Stereochemical Integrity in this compound Mediated Couplings

Maintaining the stereochemical integrity of chiral centers is a critical concern in peptide synthesis. Racemization, the formation of an equal mixture of enantiomers, can occur during coupling reactions, particularly with certain amino acids like histidine. nih.gov The use of coupling reagents and additives is designed to facilitate rapid amide bond formation while minimizing side reactions like racemization. bachem.com

While specific data on racemization during this compound mediated couplings is not extensively detailed in the provided search results, the general principles of peptide coupling apply. The risk of racemization is influenced by the reaction conditions, including the base used and the reaction time. nih.gov For instance, base-mediated couplings can promote the enolization of active esters, leading to racemization. nih.gov The development of epimerization-free C-terminal peptide activation methods highlights the ongoing efforts to ensure stereochemical integrity during peptide synthesis. uva.nl While some methods are restricted to specific amino acid sequences to avoid racemization, the goal is to develop robust protocols that are broadly applicable. uva.nl

Assessment and Control of Racemization during Peptide Linkage

Assessment of Racemization Risk

Racemization, the conversion of an enantiomerically pure starting material into a mixture of enantiomers, is a significant side reaction in chemical peptide synthesis. highfine.com The process compromises the stereochemical integrity of the final peptide. The primary mechanism for racemization during peptide bond formation involves the activation of the C-terminal amino acid's carboxyl group. This activation can increase the acidity of the α-hydrogen, leading to its abstraction and the subsequent formation of a planar, achiral oxazolone (B7731731) intermediate. globalresearchonline.net

However, the risk of racemization for this compound itself is non-existent due to its fundamental molecular structure. This compound is the N-hydroxysuccinimide (Osu) active ester of N-benzyloxycarbonyl-β-alanine. As a β-amino acid, its amino group is attached to the beta-carbon (Cβ) rather than the alpha-carbon (Cα) of the carboxylic acid. The molecule lacks a chiral center, meaning it is achiral and cannot exist as enantiomers. Therefore, racemization is not a relevant consideration for the this compound molecule itself.

While this compound cannot racemize, the conditions under which it is used can potentially induce racemization in adjacent, chiral amino acid residues within a growing peptide chain. The key factors influencing racemization in a peptide coupling reaction are:

The nature of the N-terminal protecting group: Urethane-based protecting groups, such as the benzyloxycarbonyl (Z) group present in this compound, are known to significantly suppress racemization compared to simple acyl or peptidyl groups. bachem.comchemistrydocs.com

Activation Method: The choice of coupling reagent and the reactivity of the activated intermediate are critical. Highly reactive intermediates are more likely to promote oxazolone formation and subsequent racemization. chemistrydocs.compeptide.com

Reaction Conditions: The presence of excess base, elevated temperatures, and prolonged reaction times can increase the rate of racemization. bachem.com

Control of Racemization during Peptide Linkage

Controlling the stereochemical purity of chiral amino acids during peptide synthesis is paramount. Although this compound is achiral, the strategies to prevent racemization in the peptide it is being coupled to are essential. These strategies focus on minimizing the formation of the oxazolone intermediate.

Use of Racemization Suppressing Additives: A common and effective method is the use of additives in conjunction with coupling reagents like carbodiimides (e.g., DCC, EDC). bachem.com Additives such as 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), and ethyl 2-cyano-2-(hydroximino)acetate (OxymaPure) are widely employed. highfine.combachem.com These additives function by reacting with the highly reactive primary intermediate (e.g., an O-acylisourea) to form an in-situ active ester. acs.org This secondary active ester is more stable and less prone to inducing racemization than the initial intermediate, while still being sufficiently reactive to form the desired peptide bond. peptide.comacs.org

HOBt (1-hydroxybenzotriazole): Was one of the first and most widely used additives to suppress racemization in carbodiimide-mediated couplings. acs.org

HOAt (1-Hydroxy-7-aza-1H-benzotriazole): Generally demonstrates higher reactivity and greater racemization suppression compared to HOBt. bachem.com

OxymaPure (Ethyl 2-cyano-2-(hydroximino)acetate): An oxime-based additive that serves as a non-explosive and highly effective alternative to HOBt and HOAt. highfine.com

Selection of Coupling Reagents and Base: The choice of coupling reagent and base is critical.

Onium Salts: Phosphonium (e.g., PyBOP) and aminium/uronium (e.g., HBTU, TBTU) type reagents are designed to incorporate the additive moiety (like HOBt) within their structure, achieving high coupling rates with reduced risk of side reactions. bachem.comuniurb.it

Base: The choice and stoichiometry of the base used are crucial. Strong, sterically hindered bases like N,N-diisopropylethylamine (DIPEA) are common, but in cases with a high risk of racemization, a weaker base such as sym-collidine may be preferred to minimize proton abstraction from the chiral center. bachem.comchimia.ch

The following table presents research data on the extent of epimerization of a sensitive histidine residue during the coupling of Fmoc-His(τ-Trt)-OH, illustrating the impact of different coupling reagents and bases on stereochemical integrity.

Table 1. Extent of Epimerization in a Model Peptide Coupling

| Coupling Reagent | Base | d-His Peptide (%) | Reference |

|---|---|---|---|

| DCC/HOBt | - | 2.8 | chimia.ch |

| DEPBT | DIEA | 0.8 | chimia.ch |

| DEPBT | collidine | 0.8 | chimia.ch |

| TBTU | DIEA | 4.5 | chimia.ch |

This table illustrates the percentage of the undesired D-histidine diastereomer formed when coupling a protected L-histidine derivative using various reagent combinations. Lower percentages indicate better control of stereochemistry. Data sourced from a study on the model peptide Z-Ala-His-Pro-OH. chimia.ch

Applications of Z Beta Ala Osu in Peptide Chemistry and Bioconjugation

Z-beta-Ala-osu in Peptide Synthesis

This compound serves as a valuable building block and coupling agent in the synthesis of peptides, which are chains of amino acids linked by peptide bonds. chemimpex.com Its application spans both solid-phase and solution-phase synthesis methodologies.

Utilization as a Coupling Reagent in Solid-Phase Peptide Synthesis (SPPS)

Solid-Phase Peptide Synthesis (SPPS) is a widely used technique for the chemical synthesis of peptides. researchgate.net In SPPS, an amino acid is anchored to a solid support (resin), and the peptide chain is elongated by sequentially adding protected amino acids. biosynth.comrsc.org

This compound can be utilized in SPPS to introduce a β-alanine residue into a growing peptide chain. chemimpex.com The N-hydroxysuccinimide ester of this compound is highly reactive towards the free amino group of the resin-bound peptide, facilitating the formation of a new peptide bond. bachem.comchemicalbook.com The Z-group protects the N-terminus of the β-alanine during the coupling reaction, preventing unwanted side reactions such as polymerization. biosynth.comwiley-vch.de After the coupling step, the Z-group can be removed under specific conditions to allow for the addition of the next amino acid in the sequence. wiley-vch.de

A potential side reaction associated with the use of succinimide-based reagents like Fmoc-OSu in SPPS is the formation of Fmoc-β-Ala-OH as an impurity. rsc.orgchimia.ch This occurs through a Lossen rearrangement. bachem.comchimia.ch While this is more commonly discussed in the context of Fmoc chemistry, it highlights a potential consideration for NHS-ester based couplings. bachem.comchimia.chub.edu

Solution-Phase Peptide Synthesis Applications

In solution-phase peptide synthesis, all reactants are dissolved in a suitable solvent. spbu.ru this compound is also employed in this approach. Similar to SPPS, the activated NHS ester of this compound reacts efficiently with the amino group of an amino acid or peptide ester in solution to form a peptide bond. bachem.comchemicalbook.com The resulting Z-protected dipeptide or larger peptide fragment can then be isolated and further elongated. One of the advantages of using NHS esters is that the N-hydroxysuccinimide byproduct is water-soluble, facilitating its removal during the work-up process. chemicalbook.com

The choice of coupling reagents and conditions is critical to minimize side reactions, such as racemization, especially when dealing with chiral amino acids. bachem.com The use of additives like 1-hydroxybenzotriazole (B26582) (HOBt) or N-hydroxysuccinimide (HOSu) in conjunction with carbodiimides is a common strategy to suppress racemization. bachem.com

Strategies for Incorporation of Z-beta-Alanine into Peptide Chains

The incorporation of non-natural amino acids like β-alanine into peptide chains can confer unique structural and functional properties to the resulting peptides. nih.govcsic.es Strategies for incorporating Z-beta-alanine often involve the use of this compound as a readily available and reactive building block. chemimpex.com

One common strategy involves the direct coupling of this compound to the N-terminus of a growing peptide chain, as described in the SPPS and solution-phase sections. chemimpex.comrsc.org This approach is straightforward and allows for the precise placement of the β-alanine residue within the peptide sequence.

Alternative strategies might involve the synthesis of dipeptide building blocks containing Z-beta-alanine, which are then incorporated into larger peptide fragments. For instance, this compound can be reacted with a protected amino acid to form a Z-β-Ala-AA-OH dipeptide, which can then be used in subsequent coupling steps. This can be particularly useful in fragment condensation strategies for the synthesis of longer peptides.

The table below summarizes key aspects of this compound in peptide synthesis.

| Parameter | Solid-Phase Peptide Synthesis (SPPS) | Solution-Phase Peptide Synthesis |

| Role of this compound | Introduction of β-alanine residue | Introduction of β-alanine residue |

| Reactive Group | N-hydroxysuccinimide (NHS) ester | N-hydroxysuccinimide (NHS) ester |

| Protecting Group | Benzyloxycarbonyl (Z) group | Benzyloxycarbonyl (Z) group |

| Key Advantage | Efficient coupling to resin-bound peptide | Water-soluble byproduct (NHS) simplifies purification |

| Consideration | Potential for side reactions like β-alanine impurity formation | Minimization of racemization through optimized coupling conditions |

Advanced Bioconjugation Strategies Employing this compound

Bioconjugation is the process of chemically linking two or more molecules, at least one of which is a biomolecule such as a protein or peptide. thermofisher.com this compound is a valuable tool in bioconjugation due to its amine-reactive nature. chemimpex.com

Covalent Modification of Proteins and Peptides via Amine-Reactive Chemistry

The primary targets for this compound in protein modification are the primary amino groups found at the N-terminus of polypeptide chains and in the side chains of lysine (B10760008) residues. thermofisher.comresearchgate.net The N-hydroxysuccinimide ester of this compound reacts with these nucleophilic amines to form stable amide bonds, resulting in the covalent attachment of the Z-beta-alanine moiety to the protein. iris-biotech.de

This reaction is typically carried out in a buffered aqueous solution at a pH range of 7 to 9. The efficiency of the conjugation reaction can be influenced by factors such as the concentration of the reactants, the pH of the reaction buffer, and the accessibility of the amine groups on the protein surface.

Covalent labeling is a powerful technique used to study protein structure, function, and interactions. osu.edu this compound can be used to attach a "tag" or "label" to a protein. While this compound itself is not a reporter group, it can serve as a linker to which other functionalities can be attached. For instance, the Z-group could be chemically modified or replaced to introduce a fluorescent dye, a biotin (B1667282) molecule for affinity purification, or a crosslinking agent.

The general principle involves the initial reaction of this compound with the target protein to form a stable conjugate. Subsequent chemical steps can then be performed on the attached Z-beta-alanine tag. This approach allows for a degree of control over the site and nature of the modification.

The use of amine-reactive labeling reagents is a cornerstone of quantitative proteomics. acs.org While this compound is not an isobaric tag itself, the fundamental amine-reactive chemistry it employs is central to many protein quantification strategies. acs.org The covalent modification of proteins with various chemical entities can provide valuable insights into their biological roles and can be a key step in the development of therapeutic and diagnostic agents. nih.govcore.ac.uk

The table below outlines the key features of this compound in bioconjugation.

| Application | Target Functional Group | Resulting Linkage | Key Advantage |

| Protein Modification | Primary amines (N-terminus, Lysine side chains) | Stable amide bond | Specific and efficient reaction under mild conditions |

| Protein Labeling/Tagging | Primary amines (N-terminus, Lysine side chains) | Covalent attachment of a modifiable tag | Allows for subsequent introduction of reporter groups |

Crosslinking Applications in Biomolecular Assemblies

The N-hydroxysuccinimide (NHS) ester moiety of this compound is highly reactive toward primary amines, such as those found on the N-terminus of proteins and the side chain of lysine residues. thermofisher.comthermofisher.com This reaction, which occurs under physiological to slightly alkaline conditions (pH 7.2-9), results in the formation of a stable amide bond and the release of NHS. thermofisher.com This chemistry is fundamental to the action of many crosslinking agents used to study protein-protein interactions and stabilize biomolecular assemblies.

While this compound itself is a monofunctional reagent, it serves as a critical component in the construction of larger, heterobifunctional crosslinkers. The β-alanine component provides a short, defined spacer, and the protected amine allows for sequential, controlled conjugation reactions. By incorporating this moiety into more complex molecules, researchers can create custom crosslinkers to covalently link interacting proteins, providing insights into the structure and topology of protein complexes. nih.govosu.edu

Table 1: Reactive Moieties and Targets in this compound Based Crosslinking

| Reactive Group in Linker | Target Functional Group on Biomolecule | Resulting Covalent Bond |

|---|---|---|

| N-Hydroxysuccinimide (NHS) Ester | Primary Amine (-NH₂) | Amide |

| Benzyloxycarbonyl (Z)-protected Amine (after deprotection) | Activated Carboxyl Group, Isothiocyanate, etc. | Amide, Thiourea, etc. |

Engineering of Peptide-Based Scaffolds and Protein Conjugates for Research Tools

The incorporation of non-proteinogenic amino acids like β-alanine into peptide structures is a key strategy for developing novel research tools with enhanced properties. This compound, as a protected and activated form of β-alanine, is a suitable reagent for incorporation into peptides, often via solid-phase peptide synthesis (SPPS). chemimpex.com

A notable application is in the engineering of peptide-based scaffolds designed to mimic protein-protein interaction interfaces. nih.gov The "Z-domain" scaffold, a three-helix bundle derived from Staphylococcal protein A, has been widely used to develop binders for various protein targets, including vascular endothelial growth factor (VEGF) and immunoglobulin G (IgG). nih.govresearchgate.netsci-hub.box Researchers have designed α/β-peptides based on this scaffold, strategically replacing some α-amino acids with β-amino acids. nih.govsci-hub.box This modification can substantially increase the peptide's resistance to proteolytic degradation while maintaining or even improving binding affinity, as the unnatural backbone is not recognized efficiently by proteases. nih.gov

The β-alanine residue can also act as a flexible linker within peptide constructs, such as in the synthesis of peptide libraries. nih.gov Furthermore, the core structure of β-Ala-OSu is utilized in other conjugations; for example, polyethylene (B3416737) glycol (PEG) has been attached to proteins using a PEG-βAla-NHCO-OSu reagent to create therapeutic protein conjugates with improved pharmacokinetic profiles. acs.org

Table 2: Examples of Peptide Scaffolds and Conjugates Incorporating β-Alanine

| Scaffold/Conjugate Type | Purpose of β-Alanine Incorporation | Research Application Example | Reference |

|---|---|---|---|

| Z-Domain Mimetic α/β-Peptides | Enhance proteolytic stability, mimic helical structures | Creating protease-resistant binders for VEGF, IgG, and TNFα | nih.govsci-hub.box |

| PEG-Protein Conjugates | Serve as a spacer in the PEGylating reagent | Modifying human growth hormone (hGH) for improved in vivo half-life | acs.org |

| Peptide Libraries | Act as a flexible linker between functional domains | Screening for enzyme substrate specificity | nih.govelifesciences.org |

Immobilization of Biomolecules onto Functionalized Surfaces for Assay Development

The immobilization of biomolecules onto solid supports is crucial for the development of a wide range of diagnostic and analytical tools, including immunoassays and microarrays. d-nb.inforsc.org The amine-reactive NHS ester of this compound makes it and similar molecules highly effective for this purpose. thermofisher.comamerigoscientific.com The NHS ester can covalently attach to primary amines on a protein, while the other end of the molecule can be used to link to a functionalized surface. thermofisher.com

This can be achieved in a stepwise manner. For example, a surface (like a polymer bead or glass slide) can be functionalized with groups that react with the amine of this compound after its deprotection. Alternatively, a biomolecule can first be conjugated with the reagent, followed by deprotection of the Z-group and attachment to the surface. chemimpex.com A more direct approach involves using pre-activated surfaces, such as NHS-activated agarose (B213101) resins or magnetic beads, which can efficiently and stably conjugate with proteins or other amine-containing ligands for applications like affinity purification. thermofisher.comrsc.org

Recent research has demonstrated the utility of OSu-activated reagents in functionalizing natural protein-based hydrogels like collagen and fibrin. google.com By reacting the hydrogel precursors with a molecule containing an NHS ester, reactive handles can be installed throughout the gel matrix, allowing for the subsequent, site-specific immobilization of bioactive proteins in three dimensions. google.com

Integration of this compound in Design of Advanced Molecular Probes

This compound serves as a foundational building block for creating sophisticated molecular probes used to investigate complex biological systems. Its defined chemical reactivity allows for its precise integration into multifunctional constructs.

Synthesis of Z-beta-Ala-Containing Conjugates for Biochemical Investigations

The synthesis of complex conjugates for biochemical studies often relies on linkers to connect different functional moieties. The β-alanine unit is a common choice for such linkers. For instance, researchers have synthesized novel inhibitors by coupling Boc-D-Ala-Osu, a similar activated alanine (B10760859) derivative, to nucleoside analogues to target bacterial enzymes. mdpi.com

In another example, conjugates of the antimicrobial peptide (KLAKLAK)₂ were synthesized with β-alanine replacing alanine residues. nih.gov These new peptides were then further conjugated with other pharmacophores to study their cytotoxic and antiproliferative effects. The β-alanine was incorporated to modulate the peptide's structure and biological activity. nih.gov

Development of Linkers for Site-Selective Bioconjugation Approaches

Site-selective bioconjugation aims to attach molecules of interest to specific sites on a biomolecule, which is a significant challenge due to the multitude of reactive groups on a protein's surface. scripps.eduru.nl Heterobifunctional linkers are key tools for achieving this control, and this compound is an excellent starting point for their synthesis. chemimpex.com

The molecule possesses two key functionalities: the NHS ester that reacts with amines, and the Z-protected amine. nih.gov The Z-group is stable under the conditions required for the NHS ester reaction but can be removed later using orthogonal chemistry (e.g., catalytic hydrogenation). This allows for a controlled, two-step conjugation. First, the NHS ester end is reacted with a primary amine on a target molecule. Following purification, the Z-group is removed to expose a new primary amine, which can then be coupled to a second molecule, effectively linking them via the β-alanine spacer. acs.orgresearchgate.net

The β-alanine component itself is more than just a spacer. In advanced linker designs, it can serve as a "reporter" residue. For example, cleavable PEG linkers have been designed where, upon cleavage, a β-alanine residue remains at the site of conjugation, enabling easier identification of PEGylation sites by mass spectrometry. acs.org

Table 3: Research Findings on β-Alanine Containing Conjugates

| Conjugate Class | Research Finding | Investigated Property | Reference |

|---|---|---|---|

| PEG-βAla-hGH | Conjugate showed a 10-fold increase in blood residence time in rats compared to native hGH. | Pharmacokinetics | acs.org |

| α/β-Peptide Z-VEGF Analog | An α/β-peptide analog (α/β-VEGF-1) showed modestly improved binding affinity for VEGF₁₆₅ compared to the parent all-α-peptide. | Binding Affinity (Ki) | sci-hub.box |

| (KLAKLAK)₂ Analogs | Replacement of Ala with β-Ala in the peptide backbone resulted in significantly decreased cytotoxicity. | Cytotoxicity (CC₅₀) | nih.gov |

Structure Activity Relationship Sar Studies Pertaining to Z Beta Ala Osu and Its Analogues

Impact of N-Protecting Groups on Reactivity and Synthetic Outcomes

Comparative Analysis of Z-, Fmoc-, and Boc-Protected Activated Amino Acids

Different N-protecting groups offer distinct advantages and disadvantages in peptide synthesis and bioconjugation. The Z (Benzyloxycarbonyl), Fmoc (9-fluorenylmethoxycarbonyl), and Boc (tert-butyloxycarbonyl) groups are commonly employed.

Z (Benzyloxycarbonyl) Group: The Z group is typically removed by catalytic hydrogenation, a mild method that preserves other sensitive functional groups masterorganicchemistry.com. Z-protected amino acids, when activated as NHS esters, are generally stable and suitable for various coupling reactions sci-hub.sethieme-connect.de. Z-beta-Ala-osu itself is an example of a Z-protected activated amino acid derivative smolecule.comchemimpex.com. The Z group's electron-donating nature can influence the reactivity of the adjacent carbonyl, though its primary role is protection during synthesis and coupling wiley-vch.de.

Fmoc (9-fluorenylmethoxycarbonyl) Group: The Fmoc group is base-labile and is typically removed by treatment with piperidine (B6355638) masterorganicchemistry.comspcmc.ac.in. This orthogonality makes it highly compatible with solid-phase peptide synthesis (SPPS) where acid-labile side-chain protecting groups are used. Fmoc-protected amino acid NHS esters are widely used, offering good reactivity and stability spcmc.ac.inresearchgate.net. However, the cleavage conditions for Fmoc can sometimes lead to side reactions or degradation of certain sensitive molecules if not carefully controlled researchgate.net.

The relative reactivity and stability of these protected activated amino acids can vary. For instance, while NHS esters are generally reactive, the specific protecting group can subtly influence the ester's susceptibility to hydrolysis or reaction with nucleophiles. Studies comparing the reactivity of Z-, Fmoc-, and Boc-protected amino acid NHS esters often focus on their performance in coupling reactions, yield, and potential for racemization sci-hub.sebachem.com. Generally, all three protecting groups facilitate the formation of stable NHS esters that are effective for amide bond formation thieme-connect.derhhz.net.

Influence of the Beta-Amino Acid Moiety on Conjugation Efficiency

The incorporation of a β-amino acid, such as β-alanine in this compound, fundamentally alters the peptide backbone compared to α-amino acids. This structural difference impacts conformational preferences, proteolytic stability, and conjugation efficiency.

Positional Scanning and Alanine (B10760859) Scan Methodologies in Peptide Research

Structure-activity relationship (SAR) studies are crucial for understanding how specific amino acid residues contribute to a peptide's function. Two common methodologies are positional scanning and alanine scanning.

Alanine Scanning: This technique involves systematically replacing each amino acid residue in a peptide sequence with alanine. Alanine is chosen due to its small, non-reactive side chain, which minimizes steric and electronic interference. By observing the change in biological activity after substitution, researchers can identify "hotspot" residues that are critical for activity and "tolerable" residues that can be modified without significant loss of function nih.govpeptide.comacs.orgrsc.org. This method can be applied to peptides containing β-amino acids to understand their role in binding or activity nih.govacs.orggoogle.comacs.orgresearchgate.netnih.govrsc.org.

Positional Scanning: This broader approach involves synthesizing libraries of peptides where each position is systematically varied, often with a diverse set of amino acids or modified analogues. This allows for a comprehensive exploration of the sequence space and the identification of optimal residues at each position for a given activity. Positional scanning, including the use of β-amino acids or their analogues, helps elucidate the spatial and chemical requirements for peptide-protein interactions or other biological functions acs.orgresearchgate.netnih.govrsc.org.

These methods are vital for optimizing peptide-based therapeutics and probes, including those that incorporate β-amino acids.

Conformational Effects of Beta-Alanine Inclusion in Peptide Structures

The inclusion of β-amino acids in a peptide chain significantly alters the backbone conformation compared to peptides composed solely of α-amino acids. The extra methylene (B1212753) group in the β-amino acid backbone leads to a longer repeating unit and different hydrogen bonding patterns.

Increased Flexibility and Helical Structures: β-Amino acids can form stable helical structures, such as 14-helix or 12-helix, which differ from the α-helices formed by α-amino acids acs.org. These altered helical structures can influence receptor binding or protein-protein interactions.

Proteolytic Stability: Peptides containing β-amino acids often exhibit increased resistance to enzymatic degradation by proteases, which are typically specific for α-peptide bonds acs.org. This enhanced stability can improve the pharmacokinetic profile of peptide-based drugs.

Conformational Constraints: The incorporation of β-amino acids can introduce conformational constraints that might be beneficial for specific binding interactions or for stabilizing particular peptide conformations, such as turns researchgate.netnih.govrsc.org.

Modifications to the N-Hydroxysuccinimide Ester Functionality

The N-hydroxysuccinimide (NHS) ester is a key functional group in this compound, responsible for its reactivity with primary amines. Modifications to the NHS ester moiety itself, or the use of alternative activated ester groups, can fine-tune reactivity, stability, and selectivity.

Computational and Theoretical Investigations of Z Beta Ala Osu

Quantum Chemical Studies of Z-beta-Ala-Osu Electronic Structure and Reactivity

Density Functional Theory (DFT) Calculations of Reaction Pathways

While no specific DFT studies on the reaction pathways of this compound have been reported, the primary reaction of interest would be its acylation of nucleophiles, typically the amine groups of biomolecules. A hypothetical DFT study would likely investigate the reaction mechanism, identifying the transition state and calculating the activation energy for the nucleophilic attack on the carbonyl carbon of the N-hydroxysuccinimide (NHS) ester. Such a study would provide valuable insights into the reaction kinetics and the factors influencing the efficiency of bioconjugation.

General computational studies on the aminolysis of NHS esters suggest a stepwise mechanism involving a tetrahedral intermediate. The reaction profile would likely be influenced by the solvent environment, with polar solvents potentially stabilizing charged intermediates and transition states.

Prediction of Nucleophilic and Electrophilic Sites

The prediction of nucleophilic and electrophilic sites within this compound can be inferred from its molecular structure and the known electronic effects of its functional groups. The most significant electrophilic center is the carbonyl carbon of the NHS ester. The succinimide (B58015) ring acts as an excellent leaving group, activating this carbonyl group for nucleophilic attack.

A Molecular Electrostatic Potential (MEP) map, a common output of quantum chemical calculations, would visually confirm this. It would show a region of high positive potential (electron deficiency) around the ester carbonyl group, indicating its susceptibility to attack by electron-rich species. Conversely, regions of negative potential (electron richness) would be expected around the oxygen and nitrogen atoms, particularly the carbonyl oxygens and the nitrogen of the carbamate (B1207046) group, highlighting their potential as hydrogen bond acceptors.

Frontier Molecular Orbital (FMO) theory would further illuminate the reactivity. The Lowest Unoccupied Molecular Orbital (LUMO) would be expected to be localized primarily on the NHS ester moiety, specifically on the π* orbital of the carbonyl group. This indicates that this is the site most likely to accept electrons from an incoming nucleophile. The Highest Occupied Molecular Orbital (HOMO) would likely be distributed across the carbamate and phenyl portions of the molecule.

Table 1: Predicted Electrophilic and Nucleophilic Sites in this compound

| Site Type | Location | Rationale |

| Electrophilic | Carbonyl carbon of the NHS ester | Activated by the electron-withdrawing N-hydroxysuccinimide group, making it susceptible to nucleophilic attack. |

| Carbonyl carbon of the carbamate | Less electrophilic than the NHS ester carbonyl, but still a potential site for nucleophilic interaction. | |

| Nucleophilic | Carbonyl oxygens | Possess lone pairs of electrons, capable of acting as hydrogen bond acceptors. |

| Nitrogen atom of the carbamate | Lone pair of electrons, though delocalized, can participate in interactions. |

Molecular Dynamics Simulations of this compound Interactions

Molecular dynamics (MD) simulations offer a window into the dynamic behavior of molecules over time, providing insights into their interactions with their environment and other molecules. As with quantum chemical studies, specific MD simulations of this compound are not documented in the literature.

Modeling Binding and Recognition Events with Biological Macromolecules

Hypothetical MD simulations could be employed to model the non-covalent binding of this compound to the surface of a protein prior to the covalent reaction. These simulations would reveal the key amino acid residues involved in the initial recognition and binding. It is plausible that a combination of hydrophobic interactions (from the benzyl (B1604629) group) and hydrogen bonding (involving the carbamate and ester moieties) would guide the orientation of the molecule within the protein's binding pocket, positioning the reactive NHS ester in proximity to a nucleophilic residue like lysine (B10760008). Such simulations would be invaluable for understanding the specificity of labeling reactions.

Conformational Analysis of this compound in Various Solvents

The conformation of this compound is expected to be flexible, with several rotatable bonds. MD simulations in different solvents (e.g., water, DMSO, DMF) would reveal the preferred conformational ensembles in each environment. The polarity of the solvent would likely influence the orientation of the polar and non-polar moieties of the molecule. In aqueous solution, the hydrophobic benzyl group might favor collapsed conformations to minimize its exposure to water, while in less polar organic solvents, more extended conformations might be prevalent. Understanding the conformational landscape is crucial as it can impact the accessibility of the reactive ester group and thus the efficiency of bioconjugation.

In Silico Screening and Design of Novel this compound Derived Reagents

The scaffold of this compound presents opportunities for the in silico design of novel reagents with tailored properties. While no such studies have been published, computational approaches could be instrumental in this area.

Predictive Modeling for Optimized Coupling Agents

The efficiency of this compound as a coupling agent in bioconjugation hinges on the reactivity of its N-hydroxysuccinimide (NHS) ester group towards nucleophiles, typically the primary amines of lysine residues or the N-terminus of a protein. Predictive modeling can provide invaluable insights into this reaction, enabling the optimization of coupling conditions and the selection of appropriate reaction partners.

Quantum Mechanical (QM) Approaches:

Quantum mechanical calculations, particularly Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and reactivity of molecules like this compound. These methods can be used to model the aminolysis reaction, which is the key chemical transformation in the coupling process.

Reaction Mechanism and Transition State Analysis: DFT calculations can map out the potential energy surface of the reaction between this compound and a model amine (e.g., methylamine). This allows for the identification of the transition state structure and the calculation of the activation energy barrier. A lower activation energy implies a faster reaction rate. chemrxiv.orgbu.edu

Leaving Group Potential: The efficiency of the coupling reaction is also dependent on the stability of the N-hydroxysuccinimide leaving group. QM methods can be used to calculate the pKa of N-hydroxysuccinimide, providing a quantitative measure of its ability to depart as a stable anion.

Solvent Effects: The reaction environment significantly influences the reaction rate. Implicit and explicit solvent models can be incorporated into QM calculations to simulate the effect of different solvents on the reaction energetics, helping to identify optimal solvent conditions for the coupling reaction.

Quantitative Structure-Activity Relationship (QSAR) Models:

QSAR models establish a mathematical relationship between the chemical structure of a series of coupling agents and their observed reactivity. nih.govnih.govresearchgate.net While a specific QSAR model for this compound is not available, one could be developed by synthesizing a library of related Z-protected beta-amino acid-Osu esters with varying substituents and measuring their reaction rates. The resulting data could be used to build a predictive model.

Illustrative Data Table for Predictive Modeling of NHS Ester Reactivity:

The following interactive table represents a hypothetical dataset that could be generated from experimental and computational studies to build a QSAR model for NHS ester reactivity.

| Coupling Agent | Hammett Constant (σ) | Calculated Activation Energy (kcal/mol) | Experimental Rate Constant (k, M⁻¹s⁻¹) |

| This compound | 0.00 | 15.2 | 0.15 |

| p-Nitro-Z-beta-Ala-Osu | 0.78 | 12.5 | 1.20 |

| p-Methoxy-Z-beta-Ala-Osu | -0.27 | 16.8 | 0.05 |

| p-Chloro-Z-beta-Ala-Osu | 0.23 | 14.1 | 0.45 |

Molecular Dynamics (MD) Simulations:

MD simulations can provide insights into the conformational dynamics of this compound and its interaction with a target protein in a fully solvated environment. researchgate.netacs.orgnih.gov This can be particularly useful for understanding how the local protein environment might influence the accessibility and reactivity of the NHS ester.

Rational Design of Targeted Bioconjugation Probes

The this compound moiety can serve as a linker in the design of targeted bioconjugation probes. Computational methods play a crucial role in the rational design of these probes to ensure they possess the desired properties of stability, target affinity, and controlled release of a payload. nih.govmdpi.comunits.itacs.orgacs.org

Linker Design and Conformational Analysis:

Molecular Mechanics (MM) and MD Simulations: These methods can be used to explore the conformational space of the linker and to predict its end-to-end distance and flexibility. This is important for ensuring that the attached payload can reach its target binding site without steric hindrance. researchgate.netacs.orgnih.gov

Hydrophilicity/Hydrophobicity: The physicochemical properties of the linker can be tuned to influence the solubility and pharmacokinetic properties of the bioconjugate. Computational tools can predict properties such as the partition coefficient (logP) to guide the design of linkers with optimal hydrophilicity.

Modeling Bioconjugate-Target Interactions:

Once a probe is designed, computational docking and MD simulations can be used to predict how it will interact with its biological target.

Protein-Ligand Docking: This technique can predict the binding mode and estimate the binding affinity of the bioconjugate to its target protein. This is essential for ensuring high-affinity and specific targeting.

MD Simulations of the Bioconjugate-Target Complex: These simulations can provide a detailed picture of the dynamic interactions between the bioconjugate and its target, helping to identify key residues involved in binding and to assess the stability of the complex.

Illustrative Data Table for the Rational Design of a Targeted Probe:

This hypothetical table illustrates the kind of data that would be generated during the computational design and evaluation of a targeted bioconjugation probe incorporating a this compound derived linker.

| Probe Variant | Linker Length (Å) | Predicted Binding Affinity (kcal/mol) | Predicted logP |

| Probe 1 | 5.2 | -8.5 | 1.2 |

| Probe 2 (extended linker) | 8.1 | -9.2 | 0.8 |

| Probe 3 (hydrophilic linker) | 5.3 | -8.3 | -0.5 |

| Probe 4 (rigid linker) | 4.9 | -7.1 | 1.5 |

Multi-scale Modeling:

For complex bioconjugates, multi-scale modeling approaches can be employed to bridge the gap between the quantum mechanical details of the reaction chemistry and the macroscopic behavior of the bioconjugate in a biological system. nih.govunitn.itnih.govmanchester.ac.ukprinceton.edu These models can integrate data from QM, MM, and coarse-grained simulations to provide a holistic understanding of the bioconjugate's performance.

Future Directions and Emerging Research with Z Beta Ala Osu

Expansion into New Areas of Chemical Biology and Materials Science

Z-beta-Ala-osu is anticipated to play an increasingly vital role in expanding the frontiers of chemical biology and materials science. Its capacity to form stable amide bonds through its N-hydroxysuccinimide ester functionality makes it an attractive candidate for developing novel therapeutic peptides. Future research may focus on synthesizing highly specific antimicrobial peptides or peptides designed to target particular disease pathways, thereby contributing to the next generation of pharmaceuticals smolecule.com. In materials science, the compound's integration into peptide-based scaffolds is being explored for advanced biomaterial development. This includes creating innovative materials for tissue engineering, where tailored peptide sequences can influence cell adhesion, proliferation, and differentiation smolecule.com. Furthermore, its application in targeted drug delivery systems is a promising avenue, where this compound can facilitate the precise conjugation of therapeutic agents to carrier molecules or nanoparticles, enabling controlled release and improved efficacy smolecule.com. The development of advanced diagnostic agents, leveraging this compound for precise labeling of biomolecules, also represents a significant area of future growth smolecule.com.

Development of this compound Based Reagents for Advanced Synthetic Challenges

The inherent properties of this compound, including its protected amino group and reactive ester, provide a strong basis for the development of novel reagents designed to overcome complex synthetic challenges. While currently utilized as a valuable building block and coupling reagent in peptide synthesis, future research could focus on engineering this compound derivatives with enhanced selectivity and efficiency. This might involve creating reagents capable of regioselective modifications of peptides or facilitating the synthesis of branched peptide structures and peptidomimetics that are difficult to access with current methodologies. Exploration into novel synthetic methodologies could also see this compound employed in the creation of sophisticated linker chemistries for bioconjugation, enabling the precise attachment of diverse functional groups to biomolecules for advanced research applications. The compound's structure offers a versatile platform for designing bespoke reagents tailored to specific synthetic hurdles in organic and medicinal chemistry.

Interdisciplinary Research Integrating this compound Chemistry

The versatility of this compound chemistry lends itself to significant integration with other scientific disciplines, fostering interdisciplinary research initiatives. Its application in creating targeted therapies and diagnostic agents in biomedical research highlights potential synergies with pharmacology and advanced imaging techniques smolecule.com. Future research could explore the integration of this compound with nanotechnology, for instance, in developing nanoparticle-based drug delivery systems that leverage the compound's conjugation capabilities for enhanced targeting and cellular uptake. Computational chemistry offers another fertile ground for interdisciplinary collaboration, where modeling can predict the reactivity of this compound derivatives, optimize their structures for specific applications, and simulate their interactions within complex biological systems. Furthermore, its role in designing biomaterials for tissue engineering suggests integration with bioengineering and regenerative medicine, aiming to create sophisticated scaffolds that mimic native tissue environments.

Emerging Applications of this compound

| Area of Research | Potential Future Applications of this compound | Notes |

| Chemical Biology | Development of novel therapeutic peptides (e.g., antimicrobial, disease-specific) | Leverages this compound's ability to form stable amide bonds for creating specific peptide sequences with targeted biological activity smolecule.com. |

| Advanced protein labeling and bioconjugation for diagnostics | Enables precise attachment of fluorescent probes, imaging agents, or therapeutic molecules to target proteins for diagnostic purposes smolecule.com. | |

| Materials Science | Design of advanced biomaterials for tissue engineering | Utilizes this compound to construct peptide-based scaffolds with tailored mechanical properties and biological signaling capabilities for regenerative medicine smolecule.com. |

| Development of targeted drug delivery systems | Facilitates the conjugation of drugs to carrier molecules or nanoparticles, enhancing controlled release and site-specific delivery smolecule.com. | |

| Advanced Synthetic Chemistry | Creation of novel peptide-based reagents for complex synthesis | Engineering this compound derivatives for regioselective modifications, synthesis of branched peptides, or challenging coupling reactions in medicinal chemistry. |

| Interdisciplinary Research | Nanotechnology-enabled targeted therapies and diagnostics | Integration with nanoparticles for enhanced drug delivery, imaging, or biosensing applications, utilizing this compound for functionalization. |

| Computational design and optimization of this compound derivatives | Predicting reactivity, modeling interactions, and designing novel structures for specific chemical or biological applications through computational methods. | |

| Biomedical engineering for advanced biomaterial integration | Synergistic development of smart biomaterials that respond to biological cues or facilitate cellular communication, incorporating this compound as a key functional component. |

Compound Names Table

this compound

Beta-alanine

N-hydroxysuccinimide

Benzyloxycarbonyl (Z) group

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of Z-β-Ala-OSU to ensure high purity and yield?

- Methodological Answer : Prioritize reaction conditions (e.g., solvent polarity, temperature, and stoichiometric ratios) to minimize side products. Use orthogonal protection strategies for the β-alanine backbone and Z-group. Monitor reaction progress via TLC or HPLC, and purify intermediates via column chromatography (silica gel, gradient elution). Confirm purity using H/C NMR and mass spectrometry .

Q. Which analytical techniques are most reliable for characterizing Z-β-Ala-OSU and its intermediates?

- Methodological Answer :

- Structural confirmation : Use H/C NMR to verify regiochemistry and absence of epimerization.

- Purity assessment : Employ reverse-phase HPLC with UV detection (λ = 254 nm) and compare retention times to standards.

- Mass analysis : High-resolution mass spectrometry (HRMS) for exact mass validation.

Cross-reference data with published spectra in peer-reviewed journals to avoid misidentification .

Q. How should researchers design stability studies for Z-β-Ala-OSU under varying storage conditions?

- Methodological Answer :

- Experimental design : Test degradation kinetics at controlled temperatures (4°C, 25°C, 40°C), humidity levels, and light exposure.

- Sampling intervals : Analyze aliquots at 0, 1, 3, 6, and 12 months via HPLC.

- Data interpretation : Apply Arrhenius equations to predict shelf life and identify degradation pathways (e.g., hydrolysis of the active ester group) .

Advanced Research Questions

Q. How can mechanistic studies be structured to elucidate the reactivity of Z-β-Ala-OSU in peptide coupling reactions?

- Methodological Answer :

- Kinetic profiling : Monitor reaction rates under varying conditions (e.g., solvent, base, temperature) using F NMR or IR spectroscopy.

- Computational modeling : Perform DFT calculations to map energy barriers for intermediate formation (e.g., oxazolonium ion).

- Isotope labeling : Use O-labeled reagents to trace acyl transfer pathways .

Q. What strategies are effective for resolving contradictory data in Z-β-Ala-OSU’s stability across studies?

- Methodological Answer :

- Meta-analysis : Systematically compare experimental conditions (e.g., solvent purity, storage containers) from conflicting studies .

- Controlled replication : Recreate studies with standardized protocols, documenting variables like trace metal content or oxygen exposure.

- Statistical models : Use ANOVA or mixed-effects models to quantify variability sources (e.g., batch-to-batch differences) .

Q. How can cross-disciplinary approaches (e.g., biochemistry/materials science) enhance applications of Z-β-Ala-OSU?

- Methodological Answer :

- Bioconjugation : Integrate Z-β-Ala-OSU into hydrogel matrices for controlled drug release; validate via fluorescence quenching assays.

- Surface functionalization : Use AFM or XPS to characterize monolayer formation on nanoparticles.

- Collaborative frameworks : Partner with computational chemists to predict linker stability in biological environments .

Q. What statistical methods are appropriate for analyzing dose-response relationships in Z-β-Ala-OSU’s bioactivity assays?

- Methodological Answer :

- Dose-response curves : Fit data to sigmoidal models (e.g., Hill equation) using nonlinear regression (software: GraphPad Prism, R).

- Outlier detection : Apply Grubbs’ test or robust regression to minimize bias from anomalous data points.

- Meta-regression : Pool data from multiple studies to assess heterogeneity and confounding factors (e.g., cell line variability) .

Methodological and Reporting Standards

Q. How should researchers report Z-β-Ala-OSU’s synthetic protocols to ensure reproducibility?

- Methodological Answer :

- Detailed documentation : Include exact reagent grades, equipment specifications (e.g., HPLC column type), and raw spectral data in supplementary materials.

- Critical step annotations : Highlight prone-to-error steps (e.g., anhydrous conditions for active ester formation).

- FAIR principles : Share datasets in repositories like Zenodo with DOIs and machine-readable metadata .

Q. What systematic review criteria apply when evaluating Z-β-Ala-OSU’s safety profile in biomedical research?

- Methodological Answer :

- PRISMA guidelines : Screen studies using inclusion/exclusion criteria (e.g., in vitro vs. in vivo toxicity assays).

- Risk-of-bias assessment : Apply tools like SYRCLE’s RoB tool for animal studies or GRADE for clinical data.

- Dose-response synthesis : Use random-effects meta-analysis to aggregate EC50/LC50 values across studies .

Tables for Quick Reference

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.